3-(1H-benzotriazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide
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Overview
Description
3-(1H-benzotriazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide is a complex organic compound that features a benzotriazole moiety linked to a furan ring through a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide typically involves the condensation of 3-(1H-benzotriazol-1-yl)propanehydrazide with furan-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzotriazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazide linkage can be reduced to form corresponding amines.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and hydrazines.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
3-(1H-benzotriazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide involves its interaction with various molecular targets. The benzotriazole moiety can interact with metal ions, forming stable complexes that can inhibit enzymatic activities. The furan ring can participate in redox reactions, contributing to the compound’s antioxidant properties. The hydrazide linkage can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,3-benzodiazol-1-yl)benzoic acid
- 3-(1H-Benzotriazol-1-yl)-1-(4-chlorophenyl)-propan-1-one
- 3-(1H-Benzotriazol-1-yl)-1-(4-fluorophenyl)-propan-1-one
Uniqueness
3-(1H-benzotriazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide is unique due to its combination of a benzotriazole moiety and a furan ring linked through a hydrazide linkage. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C14H13N5O2 |
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Molecular Weight |
283.29 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-furan-2-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C14H13N5O2/c20-14(17-15-10-11-4-3-9-21-11)7-8-19-13-6-2-1-5-12(13)16-18-19/h1-6,9-10H,7-8H2,(H,17,20)/b15-10+ |
InChI Key |
PLSXOELDQYEMQQ-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
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